Cas no 2172158-87-9 (5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane)

5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane structure
2172158-87-9 structure
商品名:5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane
CAS番号:2172158-87-9
MF:C16H29NO
メガワット:251.407564878464
CID:5985493
PubChem ID:165592193

5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane 化学的及び物理的性質

名前と識別子

    • 5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane
    • 5-(4-methylcyclohexyl)-1-oxa-4-azaspiro[5.5]undecane
    • EN300-1646794
    • 2172158-87-9
    • インチ: 1S/C16H29NO/c1-13-5-7-14(8-6-13)15-16(18-12-11-17-15)9-3-2-4-10-16/h13-15,17H,2-12H2,1H3
    • InChIKey: BYNRORSEFODEMI-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(C2CCC(C)CC2)C21CCCCC2

計算された属性

  • せいみつぶんしりょう: 251.224914549g/mol
  • どういたいしつりょう: 251.224914549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 21.3Ų

5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1646794-1.0g
5-(4-methylcyclohexyl)-1-oxa-4-azaspiro[5.5]undecane
2172158-87-9
1g
$928.0 2023-06-04
Enamine
EN300-1646794-0.25g
5-(4-methylcyclohexyl)-1-oxa-4-azaspiro[5.5]undecane
2172158-87-9
0.25g
$855.0 2023-06-04
Enamine
EN300-1646794-10.0g
5-(4-methylcyclohexyl)-1-oxa-4-azaspiro[5.5]undecane
2172158-87-9
10g
$3992.0 2023-06-04
Enamine
EN300-1646794-1000mg
5-(4-methylcyclohexyl)-1-oxa-4-azaspiro[5.5]undecane
2172158-87-9
1000mg
$928.0 2023-09-21
Enamine
EN300-1646794-10000mg
5-(4-methylcyclohexyl)-1-oxa-4-azaspiro[5.5]undecane
2172158-87-9
10000mg
$3992.0 2023-09-21
Enamine
EN300-1646794-2500mg
5-(4-methylcyclohexyl)-1-oxa-4-azaspiro[5.5]undecane
2172158-87-9
2500mg
$1819.0 2023-09-21
Enamine
EN300-1646794-2.5g
5-(4-methylcyclohexyl)-1-oxa-4-azaspiro[5.5]undecane
2172158-87-9
2.5g
$1819.0 2023-06-04
Enamine
EN300-1646794-0.05g
5-(4-methylcyclohexyl)-1-oxa-4-azaspiro[5.5]undecane
2172158-87-9
0.05g
$780.0 2023-06-04
Enamine
EN300-1646794-0.5g
5-(4-methylcyclohexyl)-1-oxa-4-azaspiro[5.5]undecane
2172158-87-9
0.5g
$891.0 2023-06-04
Enamine
EN300-1646794-5000mg
5-(4-methylcyclohexyl)-1-oxa-4-azaspiro[5.5]undecane
2172158-87-9
5000mg
$2692.0 2023-09-21

5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane 関連文献

5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecaneに関する追加情報

Introduction to Compound with CAS No. 2172158-87-9 and Product Name: 5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane

The compound identified by the CAS number 2172158-87-9 and the product name 5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane represents a significant advancement in the field of medicinal chemistry. This spirocyclic compound, featuring a unique structural motif, has garnered attention due to its potential applications in drug development and biochemical research. The spirocyclic framework, characterized by the interlocking of two heterocyclic rings, contributes to its distinct chemical properties and biological activities.

Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry due to their ability to exhibit enhanced binding affinity and selectivity towards biological targets. The presence of both an oxygen and an nitrogen atom within the spirocyclic structure of 5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane introduces a rich palette of interactions that can be exploited for therapeutic purposes. This compound belongs to a class of molecules that have been increasingly explored for their potential in modulating various biological pathways.

The 5-(4-methylcyclohexyl) substituent in the molecule plays a crucial role in determining its physicochemical properties, including solubility and metabolic stability. This substituent is known to enhance the lipophilicity of the compound, which is often a desirable characteristic for oral bioavailability. Additionally, the 1-oxa and 4-aza moieties contribute to the compound's ability to engage with biological targets through hydrogen bonding and other non-covalent interactions.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The spirocyclic core provides a rigid structure that can be modified to optimize interactions with specific biological targets. Researchers have been particularly interested in leveraging this structural motif for the development of small-molecule inhibitors targeting enzymes involved in critical metabolic pathways. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain kinases and proteases, which are implicated in various diseases.

The synthesis of 5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane presents unique challenges due to the complexity of the spirocyclic structure. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been instrumental in achieving high yields and enantiopurity, which are essential for pharmaceutical applications.

In terms of biological activity, preliminary studies on 5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane have revealed promising results. The compound has shown potential in vitro activity against certain cancer cell lines, suggesting its utility as an anti-proliferative agent. Furthermore, its ability to interact with specific protein targets has led researchers to explore its potential in treating inflammatory diseases and neurodegenerative disorders. The oxygen and nitrogen atoms within the spirocyclic ring are particularly important for mediating these interactions.

The pharmacokinetic profile of this compound is another area of interest. Due to its lipophilic nature, it is expected to exhibit good oral bioavailability. However, further studies are needed to assess its metabolic stability and potential for drug-drug interactions. These factors are critical for determining its suitability as a lead compound for further development.

Future research directions may focus on exploring analogs of 5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane with modified substituents to optimize their biological activity and pharmacokinetic properties. Computational modeling techniques can play a significant role in predicting the binding modes of these compounds with target proteins, thereby guiding the design of more effective derivatives.

The growing interest in spirocyclic compounds underscores their potential as valuable tools in drug discovery. As our understanding of their structural features and biological activities continues to evolve, compounds like 2172158-87-9 are likely to play an increasingly important role in developing novel therapeutic agents.

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